![molecular formula C12H13N3O B7500011 Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)
Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that is composed of a pyridine ring fused with an imidazole ring, and a pyrrolidine group attached to the imidazole ring.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone involves its binding to the ATP-binding site of protein kinases. This binding inhibits the activity of the kinase, which leads to downstream effects on cell signaling pathways. The inhibition of protein kinases such as PKB and CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone in lab experiments is its specificity for protein kinases. This specificity allows for targeted inhibition of specific signaling pathways, which can be beneficial in studying the role of these pathways in disease. However, one limitation of using imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone is its potential toxicity. Careful dosing and monitoring are required to ensure that the compound does not have toxic effects on cells or animals in lab experiments.
Future Directions
There are several future directions for the study of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the study of the compound's effects on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone in diseases such as cancer, inflammation, and neurodegenerative disorders should be further explored. Finally, the development of novel drug delivery systems for imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone could improve its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2-bromopyridine with imidazole in the presence of a base, followed by the addition of pyrrolidine and a reducing agent. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of protein kinase B (PKB), which is involved in cell signaling pathways that regulate cell growth and survival. It has also been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In addition, imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been studied as a potential therapeutic agent for cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(14-6-3-4-7-14)10-9-15-8-2-1-5-11(15)13-10/h1-2,5,8-9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLMFZMUAVHWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.